Welcome to the BenchChem Online Store!
molecular formula C11H12FN7O B8646625 2-fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9-methyl-9H-purin-6-amine

2-fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9-methyl-9H-purin-6-amine

Cat. No. B8646625
M. Wt: 277.26 g/mol
InChI Key: JCHDCLCBXATGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09290496B2

Procedure details

To a 100 L reactor fitted with a caustic scrubber was added 2-methyltetrahydrofuran (44.0 L), 2-fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine (2.20 kg, 8.36 mol, 1.00 eq) and potassium phosphate tribasic (7.10 kg, 33.43 mol mmol, 4.00 eq). The resulting mixture was stirred at 5° C. and dimethyl sulfate (1.42 kg, 11.28 mol, 1.35 eq) was added and the resulting mixture was stirred at 5° C. for 1 hr. The reaction was warmed from 5° C. to 15° C. over 2 hr and then held at 15° C. for 20 hr. The reaction mixture was cooled to 5° C. and quenched with water (44.0 L) while maintaining the internal temperature below 10° C. The mixture was then heated at 50° C. for 2 hr and then cooled to 10° C. and granulated for 2 hr. The product was isolated by filtration and washed with water (11.0 L) and then with 2-methyltetrahydrofuran (11.0 L). The cake was dried under vacuum at 40° C. for 8 hr to give the title compound (1.99 kg, 7.18 mol, 86% yield) as an off white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.23 (br. s., 1 H) 8.13 (br. s., 1 H) 7.67 (s, 1 H) 3.78 (s, 3 H)3.70 (s, 3 H) 3.69 (br. s., 3 H). m/z (APCI+) for C11H13FN7O 278.2 (M+H)+.
Quantity
44 L
Type
reactant
Reaction Step One
Quantity
2.2 kg
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
7.1 kg
Type
reactant
Reaction Step One
Quantity
1.42 kg
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1]C1CCCO1.[F:7][C:8]1[N:16]=[C:15]2[C:11]([N:12]=[CH:13][NH:14]2)=[C:10]([NH:17][C:18]2[C:19]([O:24][CH3:25])=[N:20][N:21]([CH3:23])[CH:22]=2)[N:9]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].S(OC)(OC)(=O)=O>>[F:7][C:8]1[N:16]=[C:15]2[C:11]([N:12]=[CH:13][N:14]2[CH3:1])=[C:10]([NH:17][C:18]2[C:19]([O:24][CH3:25])=[N:20][N:21]([CH3:23])[CH:22]=2)[N:9]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
44 L
Type
reactant
Smiles
CC1OCCC1
Name
Quantity
2.2 kg
Type
reactant
Smiles
FC1=NC(=C2N=CNC2=N1)NC=1C(=NN(C1)C)OC
Name
potassium phosphate tribasic
Quantity
7.1 kg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
1.42 kg
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 L reactor fitted with a caustic scrubber
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 5° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed from 5° C. to 15° C. over 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (44.0 L)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 50° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
WAIT
Type
WAIT
Details
granulated for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with water (11.0 L)
CUSTOM
Type
CUSTOM
Details
The cake was dried under vacuum at 40° C. for 8 hr
Duration
8 h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=NC(=C2N=CN(C2=N1)C)NC=1C(=NN(C1)C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.18 mol
AMOUNT: MASS 1.99 kg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.